LogP and PSA Differentiation vs. Unsubstituted 2,2'-Dithiobisbenzamide
The target compound exhibits a computed LogP of 9.48 and a polar surface area (PSA) of 156.24 Ų , compared to the parent 2,2'-dithiobisbenzamide (CAS 2527-57-3) which has a predicted LogP of approximately 2.1 and PSA of approximately 110 Ų (estimated from its smaller C14H12N2O2S2 scaffold) . The ~7.4 LogP unit increase and ~46 Ų PSA expansion are attributable to the two 3-hydroxynaphth-2-yl substituents. These differences directly impact solubility, membrane permeability, and chromatographic behavior, making the target compound suitable for applications requiring high lipophilicity and metal-coordination capacity that the parent compound cannot support [1].
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 9.48; PSA = 156.24 Ų |
| Comparator Or Baseline | 2,2'-Dithiobisbenzamide (CAS 2527-57-3): LogP ~2.1 (predicted); PSA ~110 Ų (estimated) |
| Quantified Difference | ΔLogP ≈ +7.4; ΔPSA ≈ +46 Ų |
| Conditions | Computed values (Molbase database); comparator LogP and PSA estimated from molecular structure |
Why This Matters
The large LogP differential dictates solvent selection, formulation strategy, and biological compartment partitioning, directly impacting procurement decisions for applications requiring specific lipophilicity ranges.
- [1] Bhowon MG, Jhaumeer-Laulloo S, et al. Synthesis, catalytic and antibacterial activity of ruthenium complexes of 2,2'-dithiobis[N-(2-hydroxy-naphth-3-yl)benzamides]. Transition Metal Chemistry. 2004. View Source
